molecular formula C21H20O5 B2695437 3-(2,4-dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one CAS No. 864751-91-7

3-(2,4-dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one

Cat. No. B2695437
CAS RN: 864751-91-7
M. Wt: 352.386
InChI Key: VUISACKHMQZIIJ-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one, also known as DMC, is a natural compound found in several plants, including Desmodium caudatum, Fissistigma oldhamii, and Goniothalamus cheliensis. DMC has been the subject of scientific research due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Scientific Research Applications

Structure and Chemical Analysis

Research into the structure and chemical analysis of compounds similar to 3-(2,4-dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one has led to detailed investigations into their crystalline structures and properties. For example, studies on related chromenone derivatives have revealed insights into their molecular configurations, crystallization behaviors, and intermolecular interactions, which are crucial for understanding their potential applications in various scientific domains (Watson et al., 1991). These analyses serve as a foundational step towards exploring their utility in fields such as material science, pharmacology, and chemical engineering.

Antioxidant and Biological Properties

The exploration of chromenone derivatives has also extended to their biological applications, particularly focusing on their antioxidant properties. Research has demonstrated that chromones and xanthones, which share a core structure with the compound , exhibit significant scavenging activities against reactive oxygen species (ROS) and reactive nitrogen species (RNS), highlighting their potential as therapeutic agents (Proença et al., 2016). These findings indicate the broader applicability of such compounds in mitigating oxidative stress-related diseases.

Synthesis and Material Science Applications

The synthetic pathways and material science applications of chromenone derivatives represent another area of intense research. Studies have detailed the methodologies for creating these compounds, including one-pot synthesis techniques that yield chromen-4-one derivatives with significant efficiency (Bam & Chalifoux, 2018). These processes not only facilitate the production of these molecules but also open the door to their use in creating new materials and chemicals with tailored properties for industrial and pharmaceutical applications.

Photophysical and Photochemical Properties

The photophysical and photochemical properties of chromenone derivatives have been a subject of interest due to their potential applications in phototherapy and as photoactive materials. Investigations into their behavior under light exposure have revealed valuable insights into their stability, reactivity, and transformation pathways, offering prospects for their utilization in light-based treatments and the development of photoresponsive materials (Hobley et al., 2000).

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13(2)12-25-16-6-5-14-9-18(21(22)26-19(14)11-16)17-8-7-15(23-3)10-20(17)24-4/h5-11H,1,12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUISACKHMQZIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one

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